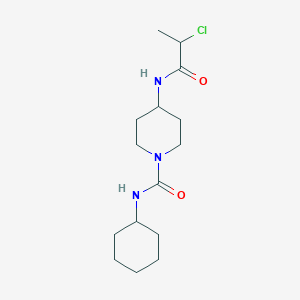

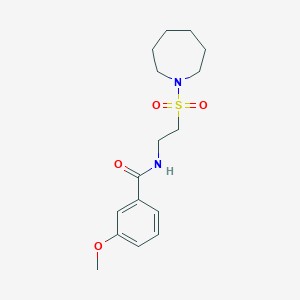

N-(2-(azepan-1-ylsulfonyl)ethyl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(azepan-1-ylsulfonyl)ethyl)-3-methoxybenzamide” is a chemical compound. Based on its name, it contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also has a sulfonyl group (-SO2-), an ethyl group (-CH2CH3), a methoxy group (-OCH3), and a benzamide group (a benzene ring attached to a carboxamide group) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azepane ring would provide a cyclic structure, the sulfonyl and ethyl groups would be linear, and the benzamide group would provide additional cyclic structure. The methoxy group would likely be attached to the benzene ring of the benzamide group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The azepane ring might undergo reactions such as ring-opening or substitution. The sulfonyl group could potentially undergo reactions with nucleophiles. The benzamide group might participate in reactions typical for amides, such as hydrolysis or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the polar sulfonyl and amide groups might make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on factors such as its molecular weight and the specific arrangement of its atoms .科学的研究の応用

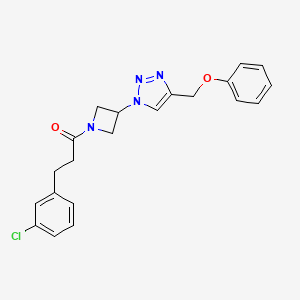

Palladium/Ligand-Catalyzed Decarboxylation

This compound has been used in the field of organic chemistry, specifically in palladium/ligand-catalyzed decarboxylation reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Synthesis of N-Aryl Azepanes

The compound is used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry . They have also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Formal Synthesis of Proheptazine Derivative

The compound has been used in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . Proheptazine is an opioid analgesic and it produces similar effects to other opioids including analgesia, sedation, and nausea .

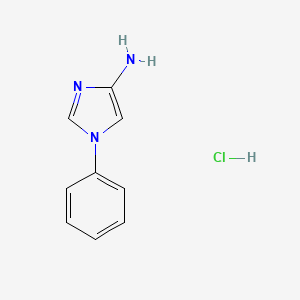

Synthesis of 3-Aminocarbazoles

The compound has been used in an efficient two-step protocol for the synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindoles . The method tolerates various functional groups and allows the synthesis of diverse 3-aminocarbazoles in good to excellent yield .

Synthesis of Indolocarbazole Derivative

The compound has been successfully applied in the synthesis of an indolocarbazole derivative through an oxidative amination . Indolocarbazoles are frequently encountered subunits in many naturally occurring alkaloids with unique biological activity .

Commercial Availability

The compound is commercially available and can be purchased from suppliers for scientific research needs . This availability facilitates its use in various research applications.

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

将来の方向性

特性

IUPAC Name |

N-[2-(azepan-1-ylsulfonyl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-15-8-6-7-14(13-15)16(19)17-9-12-23(20,21)18-10-4-2-3-5-11-18/h6-8,13H,2-5,9-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTRNDATKDNSFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(azepan-1-ylsulfonyl)ethyl)-3-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)

![N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2847027.png)

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2847028.png)

![2-{1-[(Tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2847031.png)